molecular formula C10H12ClNO3S B12112406 (3S,4R)-4-(4-Chloro-phenylamino)-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol

(3S,4R)-4-(4-Chloro-phenylamino)-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol

Cat. No.: B12112406
M. Wt: 261.73 g/mol
InChI Key: BGCCMXFVNQHEJF-VHSXEESVSA-N
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Description

(3S,4R)-4-(4-Chloro-phenylamino)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol is a complex organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(4-Chloro-phenylamino)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro-phenylamino group: This step involves the nucleophilic substitution reaction where a chloro-phenylamine is introduced to the thiophene ring.

    Oxidation: The final step involves the oxidation of the thiophene ring to introduce the dioxo groups, which can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(4-Chloro-phenylamino)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: The chloro-phenylamino group can participate in substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions include sulfone derivatives, hydroxylated thiophenes, and various substituted thiophenes depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (3S,4R)-4-(4-Chloro-phenylamino)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of thiophene derivatives on biological systems. It may serve as a model compound for investigating the interactions between thiophenes and biological molecules.

Medicine

In medicine, (3S,4R)-4-(4-Chloro-phenylamino)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to develop new drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(4-Chloro-phenylamino)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol involves its interaction with specific molecular targets. The chloro-phenylamino group can interact with enzymes or receptors, potentially inhibiting or activating their functions. The dioxo-thiophene structure may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler heterocyclic compound with a sulfur atom in a five-membered ring.

    4-Chloroaniline: Contains a chloro-phenylamino group but lacks the thiophene structure.

    Sulfone derivatives: Compounds with similar oxidation states but different core structures.

Uniqueness

(3S,4R)-4-(4-Chloro-phenylamino)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol is unique due to its combination of a chloro-phenylamino group and a dioxo-tetrahydro-thiophene structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H12ClNO3S

Molecular Weight

261.73 g/mol

IUPAC Name

(3S,4R)-4-(4-chloroanilino)-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C10H12ClNO3S/c11-7-1-3-8(4-2-7)12-9-5-16(14,15)6-10(9)13/h1-4,9-10,12-13H,5-6H2/t9-,10+/m0/s1

InChI Key

BGCCMXFVNQHEJF-VHSXEESVSA-N

Isomeric SMILES

C1[C@@H]([C@@H](CS1(=O)=O)O)NC2=CC=C(C=C2)Cl

Canonical SMILES

C1C(C(CS1(=O)=O)O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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